Cas no 2068111-46-4 (4-(3-methoxypyridin-2-yl)-1,3-thiazol-2-amine)

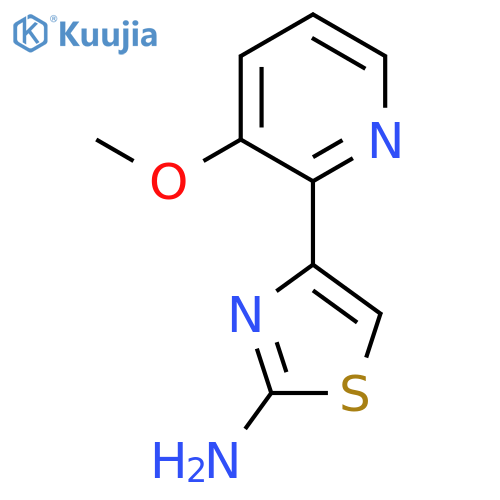

2068111-46-4 structure

商品名:4-(3-methoxypyridin-2-yl)-1,3-thiazol-2-amine

4-(3-methoxypyridin-2-yl)-1,3-thiazol-2-amine 化学的及び物理的性質

名前と識別子

-

- 4-(3-methoxypyridin-2-yl)-1,3-thiazol-2-amine

- EN300-1767605

- 2068111-46-4

- SCHEMBL21484871

-

- インチ: 1S/C9H9N3OS/c1-13-7-3-2-4-11-8(7)6-5-14-9(10)12-6/h2-5H,1H3,(H2,10,12)

- InChIKey: TYRIFLPFJRVZMS-UHFFFAOYSA-N

- ほほえんだ: S1C(N)=NC(=C1)C1C(=CC=CN=1)OC

計算された属性

- せいみつぶんしりょう: 207.04663309g/mol

- どういたいしつりょう: 207.04663309g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 193

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.2

- トポロジー分子極性表面積: 89.3Ų

4-(3-methoxypyridin-2-yl)-1,3-thiazol-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1767605-2.5g |

4-(3-methoxypyridin-2-yl)-1,3-thiazol-2-amine |

2068111-46-4 | 2.5g |

$2800.0 | 2023-09-20 | ||

| Enamine | EN300-1767605-0.1g |

4-(3-methoxypyridin-2-yl)-1,3-thiazol-2-amine |

2068111-46-4 | 0.1g |

$1257.0 | 2023-09-20 | ||

| Enamine | EN300-1767605-1.0g |

4-(3-methoxypyridin-2-yl)-1,3-thiazol-2-amine |

2068111-46-4 | 1g |

$1429.0 | 2023-06-03 | ||

| Enamine | EN300-1767605-5g |

4-(3-methoxypyridin-2-yl)-1,3-thiazol-2-amine |

2068111-46-4 | 5g |

$4143.0 | 2023-09-20 | ||

| Enamine | EN300-1767605-0.25g |

4-(3-methoxypyridin-2-yl)-1,3-thiazol-2-amine |

2068111-46-4 | 0.25g |

$1315.0 | 2023-09-20 | ||

| Enamine | EN300-1767605-0.5g |

4-(3-methoxypyridin-2-yl)-1,3-thiazol-2-amine |

2068111-46-4 | 0.5g |

$1372.0 | 2023-09-20 | ||

| Enamine | EN300-1767605-5.0g |

4-(3-methoxypyridin-2-yl)-1,3-thiazol-2-amine |

2068111-46-4 | 5g |

$4143.0 | 2023-06-03 | ||

| Enamine | EN300-1767605-10.0g |

4-(3-methoxypyridin-2-yl)-1,3-thiazol-2-amine |

2068111-46-4 | 10g |

$6144.0 | 2023-06-03 | ||

| Enamine | EN300-1767605-1g |

4-(3-methoxypyridin-2-yl)-1,3-thiazol-2-amine |

2068111-46-4 | 1g |

$1429.0 | 2023-09-20 | ||

| Enamine | EN300-1767605-0.05g |

4-(3-methoxypyridin-2-yl)-1,3-thiazol-2-amine |

2068111-46-4 | 0.05g |

$1200.0 | 2023-09-20 |

4-(3-methoxypyridin-2-yl)-1,3-thiazol-2-amine 関連文献

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Zoubir El-Hachemi,Carlos Escudero,Francisco Acosta-Reyes,M. Teresa Casas,Virginia Altoe,Shaul Aloni,Gerard Oncins,Alessandro Sorrenti,Joaquim Crusats,J. Lourdes Campos,Josep M. Ribó J. Mater. Chem. C, 2013,1, 3337-3346

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

2068111-46-4 (4-(3-methoxypyridin-2-yl)-1,3-thiazol-2-amine) 関連製品

- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)

- 2241337-84-6(Bemnifosbuvir hemisulfate)

- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 887211-29-2(1-{1-2-(azepan-1-yl)-2-oxoethyl-1H-indol-3-yl}-2-(4-benzylpiperazin-1-yl)ethane-1,2-dione)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 851195-35-2(1H-Pyrrole-2-carboxylicacid, 3-(4-bromophenyl)-4-cyano-5-ethyl-1-methyl-, ethyl ester)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 81216-14-0(7-bromohept-1-yne)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

推奨される供給者

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量